N-(Methanesulfonyl)-2-methyl-N-(4-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone, a methyl group, a methylsulfonyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves multiple steps. One common method includes the reaction of 2-methylbutanamide with methylsulfonyl chloride in the presence of a base, followed by the introduction of the 4-nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the nitrophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-chlorophenyl)-: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-methoxyphenyl)-: Contains a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
Butanamide, 2-methyl-N-(methylsulfonyl)-N-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
61068-47-1 |
---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-methyl-N-methylsulfonyl-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C12H16N2O5S/c1-4-9(2)12(15)13(20(3,18)19)10-5-7-11(8-6-10)14(16)17/h5-9H,4H2,1-3H3 |
InChI Key |
JWIGXXGFKKIVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.